molecular formula C8H4BrNO2S B2746774 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 2013583-36-1

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B2746774
CAS RN: 2013583-36-1
M. Wt: 258.09
InChI Key: PVJGXTCARMUJEF-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2013583-36-1 . It has a molecular weight of 258.1 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrNO2S/c9-5-3-10-2-4-1-6 (8 (11)12)13-7 (4)5/h1-3H, (H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8 degrees Celsius .

Scientific Research Applications

Synthesis of Arylthienopyridines

The regioselective bromination of thieno[2,3-b]pyridine has been demonstrated, with selectivity towards the 4-position. This process allows for subsequent cross-coupling reactions, showcasing the potential of 4-bromothieno[2,3-b]pyridine as a valuable building block in drug discovery research (S. Lucas et al., 2015).

Thermal Synthesis Procedures

A telescoped procedure for the synthesis of 3-Bromothieno[3,2-c]pyridine-4-(5H)-one reduces risks associated with classical methods. This highlights the compound's utility in streamlined synthesis methods, offering a safer and more efficient approach (E. Boros & I. Kaldor, 2015).

Antitumor Activity

Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been evaluated for their growth inhibitory activity on human tumor cell lines, indicating significant potential in cancer research. The synthesis of these derivatives and their biological evaluation highlight the compound's relevance in developing new therapeutic agents (M. Queiroz et al., 2011).

Fluorescence Behavior Studies

Research into the fluorescence behavior of Thieno[3,2-c]pyridine derivatives has been conducted, studying the effect of donor-acceptor substituent on their absorption emission properties. This research underlines the compound's potential in creating materials with specific fluorescence characteristics (R. Toche & S. Chavan, 2013).

Novel Functionalized Pyridine Linked Derivatives

The synthesis of new functionalized pyridine linked thiazole derivatives and their antiproliferative activity against various cancer cell lines has been explored. This research showcases the application of 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid derivatives in medicinal chemistry, contributing to the development of potential cancer therapies (Alaa M. Alqahtani & A. Bayazeed, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .

properties

IUPAC Name

7-bromothieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-5-3-10-2-4-1-6(8(11)12)13-7(4)5/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGXTCARMUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(C=NC=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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